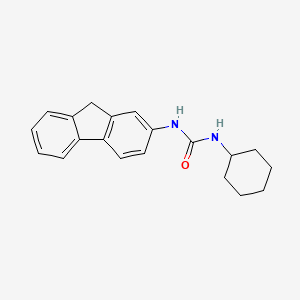
1-cyclohexyl-3-(9H-fluoren-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-(9H-fluoren-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as fluorenol-9-yl-(1-cyclohexyl-3-phenylurea) and is commonly used in scientific research applications. This compound has gained significant attention due to its potential pharmacological properties, including its ability to act as an inhibitor of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII).
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea involves the inhibition of PKC and CaMKII. These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and cell cycle regulation. Inhibition of these enzymes by this compound leads to the disruption of these processes, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-cyclohexyl-3-(9H-fluoren-2-yl)urea in lab experiments include its high potency and selectivity for PKC and CaMKII inhibition. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-3-(9H-fluoren-2-yl)urea. These include:
1. Further investigation of the pharmacological properties of this compound in various disease models, including cancer and neurodegenerative diseases.
2. Development of more potent and selective inhibitors of PKC and CaMKII based on the structure of this compound.
3. Evaluation of the potential use of this compound as a therapeutic agent for the treatment of cancer and neurodegenerative diseases.
4. Investigation of the potential side effects and toxicity of this compound in animal models and humans.
5. Development of new synthetic methods for the production of this compound with improved solubility and bioavailability.
In conclusion, this compound is a promising compound with potential pharmacological properties. Its ability to inhibit PKC and CaMKII makes it a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, as well as to develop more potent and selective inhibitors based on its structure.
Synthesemethoden
The synthesis of 1-cyclohexyl-3-(9H-fluoren-2-yl)urea involves the reaction between fluorenol, cyclohexylisocyanate, and triethylamine in dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The crude product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-(9H-fluoren-2-yl)urea has been extensively used in scientific research for its potential pharmacological properties. It has been shown to inhibit the activity of PKC and CaMKII, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been tested in various in vitro and in vivo models, including cancer cell lines, animal models of cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(9H-fluoren-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMHLHFRGBGSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

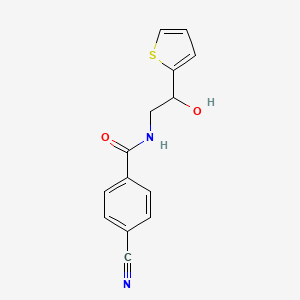
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)

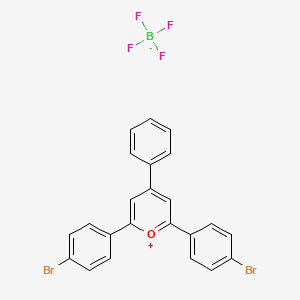
![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
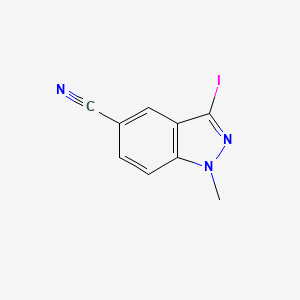
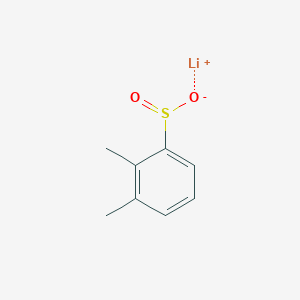
![N-(3,4-dimethoxyphenethyl)-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2972676.png)